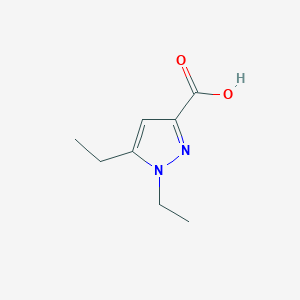![molecular formula C6H10N4O B061910 N-[(2,5-dimethylpyrazol-3-yl)amino]formamide CAS No. 170167-69-8](/img/structure/B61910.png)
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide, also known as DMAPF, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. DMAPF belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and topoisomerase II, which are involved in important biological processes such as neurotransmission and DNA replication, respectively. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide may also interact with cellular membranes and affect their fluidity and permeability.
Biochemische Und Physiologische Effekte
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been shown to exhibit various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit acetylcholinesterase activity. In vivo studies have shown that N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2,5-dimethylpyrazol-3-yl)amino]formamide in lab experiments is its relatively simple synthesis method and availability. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be synthesized in a few steps from commercially available starting materials. Another advantage is its diverse biological activities, which make it a versatile compound for studying various biological processes. However, one limitation is its potential toxicity, which requires careful handling and dosage control.
Zukünftige Richtungen
There are several potential future directions for the research on N-[(2,5-dimethylpyrazol-3-yl)amino]formamide. One direction is the development of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the synthesis of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide-based materials with tailored properties for various applications such as gas storage, separation, and catalysis. Further studies are also needed to elucidate the mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide and its potential side effects.
Synthesemethoden
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be synthesized by reacting 2,5-dimethylpyrazole with formamide in the presence of a catalyst such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which is then converted to N-[(2,5-dimethylpyrazol-3-yl)amino]formamide. The yield of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In material science, N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has also been used as a ligand in the synthesis of coordination polymers, which are materials that have potential applications in sensing and catalysis.
Eigenschaften
CAS-Nummer |
170167-69-8 |
|---|---|
Produktname |
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide |
Molekularformel |
C6H10N4O |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide |
InChI |
InChI=1S/C6H10N4O/c1-5-3-6(8-7-4-11)10(2)9-5/h3-4,8H,1-2H3,(H,7,11) |
InChI-Schlüssel |
AMDFQDNUFDUJHM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NNC=O)C |
Kanonische SMILES |
CC1=NN(C(=C1)NNC=O)C |
Synonyme |
Hydrazinecarboxaldehyde, 2-(1,3-dimethyl-1H-pyrazol-5-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)







![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)



